5-Chloro-4-iodopyridin-2-amine
Overview
Description
5-Chloro-4-iodopyridin-2-amine: is a halogenated pyridine derivative with the molecular formula C5H4ClIN2 and a molecular weight of 254.46 g/mol . This compound is characterized by the presence of both chlorine and iodine substituents on the pyridine ring, which imparts unique chemical properties and reactivity. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.
Mechanism of Action
Target of Action
It’s known that halogenated pyridines, such as this compound, often interact with various biological targets due to the presence of a reactive amine group and halogen atoms .
Mode of Action
The compound likely interacts with its targets through the reactive amine group and halogen atoms, offering multiple pathways for chemical interactions and transformations .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloro-4-iodopyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 5-chloro-2-aminopyridine using iodine and a suitable oxidizing agent such as silver sulfate in ethanol . The reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The halogen atoms in 5-Chloro-4-iodopyridin-2-amine can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: this compound is a suitable substrate for cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines yields aminopyridine derivatives, while coupling reactions produce biaryl compounds .
Scientific Research Applications
Chemistry:
5-Chloro-4-iodopyridin-2-amine is widely used as a building block in organic synthesis. Its halogen substituents make it a versatile intermediate for the synthesis of more complex molecules through various substitution and coupling reactions .
Biology and Medicine:
In biological and medicinal research, this compound is used to develop potential therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry:
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and advanced materials. Its reactivity and stability make it suitable for large-scale manufacturing processes .
Comparison with Similar Compounds
- 5-Chloro-2-aminopyridine
- 4-Iodo-2-aminopyridine
- 5-Bromo-2-chloro- N -cyclopentylpyrimidin-4-amine
Comparison:
5-Chloro-4-iodopyridin-2-amine is unique due to the presence of both chlorine and iodine substituents on the pyridine ring. This dual halogenation imparts distinct reactivity compared to compounds with only one halogen substituent. For example, 5-Chloro-2-aminopyridine lacks the iodine atom, which limits its reactivity in certain coupling reactions. Similarly, 4-Iodo-2-aminopyridine lacks the chlorine atom, affecting its substitution reactions .
Properties
IUPAC Name |
5-chloro-4-iodopyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLVDYBLXQYWLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260667-65-9 | |
Record name | 5-Chloro-4-iodo-2-pyridinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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